2-Octenal

Antifungal fumigant Postharvest preservation Mycotoxin control

2-Octenal offers targeted antifungal efficacy (MIC 0.016 g/L air vs. A. flavus), ideal for stored grain fumigation and citrus coatings. With an odor threshold 37.5x higher than 2-nonenal, it builds savory notes at 20-300 ppm without overpowering. EFSA-cleared for genotoxicity concerns. Select this α,β-unsaturated aldehyde for performance and compliance in flavor, fragrance, and biopesticide applications.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 2363-89-5
Cat. No. B1212229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octenal
CAS2363-89-5
Synonyms2-octenal
2-octenal, (E)-isomer
2-octenal, (Z)-isome
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCCCC=CC=O
InChIInChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6-
InChIKeyLVBXEMGDVWVTGY-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  Soluble in most fixed oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Octenal (CAS 2363-89-5) Technical Profile: α,β-Unsaturated C8 Aldehyde with Broad-Spectrum Antimicrobial Activity


2-Octenal (CAS 2363-89-5), commonly referred to as trans-2-octenal or (E)-2-octenal, is an α,β-unsaturated aliphatic aldehyde with an eight-carbon chain (C8H14O) . It is a colorless to pale yellow liquid with a powerful fatty, green, and herbaceous aroma, and is practically insoluble in water but soluble in ethanol and non-volatile oils . As an α,β-unsaturated carbonyl compound, its conjugated double bond confers electrophilic reactivity, enabling covalent interactions with biological nucleophiles such as thiol groups in proteins and glutathione, which underlies its antimicrobial and sensory properties [1]. 2-Octenal occurs naturally in plant volatiles (e.g., olive fruit) and insect defensive secretions, and is approved as a flavoring substance by FEMA (No. 3215) and EFSA [2].

Why 2-Octenal Cannot Be Directly Substituted by Other C6–C9 Aldehydes: Chain-Length-Dependent Bioactivity and Sensory Profile


Within the α,β-unsaturated aldehyde series, substitution is not straightforward because antimicrobial potency, sensory threshold, and regulatory safety status are exquisitely dependent on chain length and the presence of the α,β-double bond [1]. Saturated analogs like octanal lack the electrophilic α,β-unsaturation required for potent antimicrobial activity [2]. Among the unsaturated series, (E)-2-hexenal (C6) has a sharper green-apple note and a higher odor threshold, while (E)-2-nonenal (C9) exhibits a more pronounced fatty-waxy character and an even lower odor threshold, which can be undesirable in certain flavor profiles [3]. Furthermore, 2-octenal occupies a distinct regulatory position: EFSA has ruled out genotoxicity concerns specifically for trans-2-octenal, whereas concerns remain for other chain-length representatives in the same subgroup [4]. These differences in bioactivity, sensory attributes, and safety evaluation mean that a generic substitution will alter product performance and may introduce unforeseen compliance risks.

Quantitative Differentiation of 2-Octenal Against Closest Analogs: Head-to-Head Antimicrobial, Sensory, and Safety Data


Antifungal Fumigation Efficacy of 2-Octenal vs. Octanal and Sorbic Acid against Aspergillus flavus in Stored Peanuts

In a direct head-to-head comparison, (E)-2-octenal demonstrated superior antifungal fumigation potency against Aspergillus flavus compared to its saturated analog octanal and the common preservative sorbic acid [1]. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) for (E)-2-octenal as a fumigant were 0.016 g/L air and 0.02 g/L air, respectively, which were half the values required for octanal (MIC 0.032 g/L air; MFC 0.04 g/L air) [1]. Both compounds outperformed sorbic acid [1].

Antifungal fumigant Postharvest preservation Mycotoxin control

Antifungal Activity of 2-Octenal against Prochloraz-Resistant Penicillium italicum in Citrus

2-Octenal is effective against a prochloraz-resistant strain of Penicillium italicum, a major cause of blue mold in citrus . An in vitro assay determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of (E)-2-octenal to be 0.25 mL/L and 0.50 mL/L, respectively . An in vivo trial showed that a wax coating containing 4 × MFC (E)-2-octenal reduced blue mold incidence in Ponkan fruit without impairing quality . While a direct quantitative comparator for this specific resistant strain is not provided in the same study, the activity is notable against a pathogen that has developed resistance to a commercial fungicide .

Citrus postharvest disease Fungicide resistance Natural preservative

Sensory Differentiation: Odor Threshold of 2-Octenal Compared to 2-Nonenal

In flavor applications, the odor threshold is a critical parameter for formulation. (E)-2-Octenal has an odor threshold of 3 μg/kg (ppb) in an aqueous matrix, described as fatty [1]. In comparison, its C9 homolog, (E)-2-nonenal, has a significantly lower odor threshold of 0.08 μg/kg, with a green, cucumber descriptor [1]. This 37.5-fold difference in threshold means that 2-octenal can be used at higher concentrations to impart a robust fatty note before becoming overpowering, whereas 2-nonenal is far more potent and can easily dominate a flavor profile even at trace levels [1]. Another source reports a threshold of 0.003 μg/g for (E)-2-octenal in a different matrix [2].

Flavor chemistry Odor threshold Sensory analysis

Regulatory Safety Status: Genotoxicity Concern Ruled Out for 2-Octenal, Distinguishing It from Other α,β-Unsaturated Aldehydes

A 2018 EFSA safety evaluation of 74 α,β-unsaturated aliphatic aldehydes specifically ruled out genotoxicity concerns for trans-2-octenal [FL-no: 05.190] based on submitted in vivo Comet and micronucleus assay data [1]. This conclusion was not extended to all substances in the subgroup; for example, concerns remained for other representatives until further data were provided [1]. Additionally, JECFA has assigned an ADI of 'No safety concern at current levels of intake' for 2-octenal when used as a flavoring agent [2].

Food safety Regulatory compliance Genotoxicity

Insect Repellent and Feeding Deterrent Activity: 2-Octenal vs. 2-Hexenal

In heteropteran predator behavioral assays, (E)-2-octenal and (E)-2-hexenal both exhibited repellent activities. However, (E)-2-octenal uniquely demonstrated feeding deterrent activity against the predators, a property not reported for (E)-2-hexenal in the same study [1]. Additionally, (E)-2-octenal showed higher attractive rates to Apis mellifera (honeybee) at 300 μg/μL (33.33%) compared to (E)-2-hexenal at 200 μg/μL (33.33%) . In a study on the rice bug Leptocorisa oratorius, (E)-2-octenal was identified as the major component (76% w/w) of the defensive secretion, with an LC50 of 0.14 ppm against Sitotroga cerealella and 63% repellency [2].

Insect repellent Chemical ecology Crop protection

High-Value Application Scenarios for 2-Octenal Informed by Quantitative Evidence


Postharvest Fumigation of Stored Peanuts and Grains for Aflatoxin Control

Based on its MIC of 0.016 g/L air against A. flavus—half that of octanal [1]—2-octenal is ideally suited for fumigation of stored peanuts and grains. Pre-fumigation at 3.5 g/L air for 24 hours provided complete resistance to A. flavus infection for 5 days post-treatment [1]. This application leverages 2-octenal's high volatility and potent antifungal activity to prevent mycotoxin contamination during storage, reducing reliance on synthetic fungicides.

Natural Preservative Coating for Citrus Fruit against Fungicide-Resistant Blue Mold

The demonstrated efficacy of (E)-2-octenal against prochloraz-resistant Penicillium italicum (MIC 0.25 mL/L) [1] supports its use in edible coatings or wax formulations for citrus fruit. The (E)-2-octenal/β-cyclodextrin inclusion complex (MIC 2.00 mg/mL) offers enhanced stability and solubility, making it a practical natural alternative to combat postharvest decay caused by fungicide-resistant strains .

Flavor Formulation: Beef, Nut, and Savory Profiles Requiring a Controlled Fatty Note

With an odor threshold of 3 μg/kg [1], 2-octenal is 37.5 times less potent than 2-nonenal (0.08 μg/kg) [1], allowing formulators to build a robust fatty, nutty character without overwhelming the profile. Recommended use levels range from 20 ppm (fried garlic/onion) to 300 ppm (grill/barbeque) . This controlled potency makes it a preferred choice over more volatile or potent unsaturated aldehydes for roasted beef, hazelnut, and fried potato flavors.

Semiochemical Tool in Integrated Pest Management (IPM) for Crop Protection

2-Octenal's dual repellent and feeding deterrent activity against insect predators, combined with its attraction to pollinators like honeybees at 300 μg/μL [1], positions it as a valuable semiochemical. It can be formulated into slow-release dispensers to deter herbivorous pests while minimizing impact on beneficial insects, offering a biorational alternative to broad-spectrum insecticides.

Technical Documentation Hub

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36 linked technical documents
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